Home > Products > Building Blocks P2450 > 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride - 192869-79-7

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Catalog Number: EVT-421056
CAS Number: 192869-79-7
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This class of compounds shares the pyrido[3,4-d]pyrimidine core structure with 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride. They are synthesized from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines through a proposed [, ]-hydrogen shift and cycloaddition reaction [].

2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines

  • Compound Description: This series of compounds exhibits antimalarial, antibacterial, and antimetabolite properties []. They are synthesized by alkylating 4-amino-3-cyano-1,2,5,6-tetrahydropyridine and subsequent cyclization with guanidine carbonate [].

7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: These compounds, derived from 7-(phenylsulfonyl)-4-(chloro)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3d]pyrimidine, show notable antibacterial and antifungal properties [].

4-(Phenylamino)pyrido[d]pyrimidine acrylamides

  • Compound Description: These compounds act as irreversible inhibitors of the epidermal growth factor receptor (EGFR) []. Their synthesis involves reacting the corresponding amino compounds with acryloyl chloride or acrylic acid [].

N-arylpyrazole-containing enaminones

  • Compound Description: These compounds serve as valuable intermediates for synthesizing various substituted pyrazoles, some exhibiting antitumor and antimicrobial activities [].
  • Relevance: This class, particularly compound 17 (2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one), relates to 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride through its participation in forming pyrido[2,3-d]pyrimidine derivatives []. While not directly analogous in structure, their shared involvement in constructing similar heterocyclic systems highlights a connection.
Source and Classification

This compound can be classified under the broader category of nitrogen-containing heterocycles. Its chemical formula is C7H10ClN3C_7H_{10}ClN_3, with a molecular weight of approximately 175.62 g/mol. The compound is often obtained in hydrochloride form for enhanced solubility in aqueous solutions, which is beneficial for biological assays and pharmaceutical applications .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves several steps:

  1. Formation of Intermediates: The synthesis begins with the reaction of 2-aminonicotinic acid with urea to form an intermediate compound.
  2. Chlorination: This intermediate is then treated with phosphorus oxychloride to introduce a chlorine atom.
  3. Cyclization: The chlorinated intermediate undergoes cyclization with various heterocyclic structures to form the target tetrahydropyrido derivative.
  4. Final Steps: Subsequent reactions involve the introduction of functional groups through N-substitution and further modifications to yield the final product in its hydrochloride form.

The detailed synthetic pathway can be complex and may vary depending on specific substituents desired in the final product .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride features:

  • Bicyclic Framework: Comprising a six-membered pyridine ring and a five-membered pyrimidine ring.
  • Substituents: The presence of chlorine in the structure enhances its reactivity and solubility.
  • Three Nitrogen Atoms: Contributing to its basicity and potential interactions with biological targets.

The compound's three-dimensional conformation can influence its interaction with enzymes and receptors, making structural analysis crucial for understanding its pharmacological properties .

Chemical Reactions Analysis

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride participates in various chemical reactions that are significant for its biological activity:

  1. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions with amines or other nucleophiles to form derivatives with varying biological activities.
  2. Cyclization Reactions: It can act as a precursor in further cyclization reactions to generate more complex heterocyclic compounds.
  3. Receptor Binding: The compound has been studied for its ability to bind selectively to receptor tyrosine kinases such as Axl and Mer, which are involved in cancer progression and other diseases .
Mechanism of Action

The mechanism of action for 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride primarily involves the inhibition of receptor tyrosine kinases:

  • Inhibition of Axl and Mer Kinases: These kinases play crucial roles in cellular signaling pathways related to cell growth and survival. By inhibiting these pathways, the compound may exert anti-cancer effects.
  • Binding Affinity: Structural studies indicate that the compound binds effectively to the active sites of these kinases through hydrogen bonding and hydrophobic interactions.

This mechanism underlines its potential therapeutic applications in oncology .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride include:

These properties are critical for formulation development and determining the compound's stability during storage .

Applications

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several notable applications:

  1. Pharmaceutical Development: As an inhibitor of receptor tyrosine kinases like Axl and Mer, it is being explored for potential use in cancer therapy.
  2. Biological Research: Used in studies aimed at understanding signaling pathways involved in tumorigenesis and metastasis.
  3. Drug Design: Serves as a scaffold for synthesizing novel derivatives with enhanced biological activity or selectivity.

The ongoing research into this compound highlights its significance in medicinal chemistry and drug discovery efforts aimed at treating various diseases .

Introduction to 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Discovery and Development of Pyridopyrimidine Derivatives

The evolution of pyridopyrimidine derivatives represents a significant trajectory in medicinal chemistry, beginning with fully aromatic systems and progressing toward partially saturated scaffolds like 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Early pyridopyrimidines emerged in the 1960s as folate antagonists, but their limited bioavailability and selectivity prompted structural refinements. The hydrogenated variant was first systematically explored in the early 2000s to mitigate planarity-related toxicity and improve solubility. A key milestone occurred in 2014 when tetrahydropyrido[3,4-d]pyrimidine-based inhibitors of Extracellular Signal-Regulated Kinase 2 (Erk2) were reported, exhibiting IC₅₀ values of <100 nM and reducing phospho-RSK levels in HepG2 xenografts . By 2021, researchers optimized this scaffold to develop ER-001259851-000, a selective Axl kinase inhibitor with enhanced pharmacokinetic profiles in murine models, addressing limitations of earlier dual Axl/Mer inhibitors that caused retinal toxicity [1]. The scaffold’s versatility is further evidenced by its application in diverse therapeutic areas, including neuropathic pain modulators targeting histaminergic pathways and topoisomerase II inhibitors for oncology [5] [6].

Table 1: Key Milestones in Tetrahydropyrido[3,4-d]pyrimidine Development

YearDiscoveryBiological TargetSignificance
2014Erk2 inhibitors (e.g., compound 12)MAPK signaling pathwayDemonstrated tumor xenograft phospho-RSK knockdown
2018GnRH receptor antagonistsReproductive disordersAchieved sub-μM binding affinity via scaffold optimization [8]
2021ER-001259851-000Axl kinaseOvercame retinal toxicity of earlier inhibitors [1]
2025ARN21929Topoisomerase IIIC₅₀ = 4.5 ± 1.0 µM; thermodynamic solubility = 596 µM [5]

Structural Significance of the Tetrahydropyrido[3,4-d]pyrimidine Core in Drug Design

The tetrahydropyrido[3,4-d]pyrimidine core (molecular formula: C₇H₁₀ClN₃ for hydrochloride salts) exhibits three-dimensional advantages over planar pyrimidines due to its piperidine-like conformation. This semi-rigid structure positions substituents at N3, C4, and C2 for optimal target engagement. The endocyclic nitrogen at N3 acts as a hydrogen bond acceptor, while the C4 position accommodates aryl/heteroaryl groups that occupy hydrophobic pockets in kinases. For example, in Axl inhibitors, a 4-pyridyl group at C4 enabled π-stacking with Phe502 in the Axl active site, conferring >100-fold selectivity over Mer kinase [1]. The C2 position serves as a vector for solubility modifiers; halogen or alkoxy groups here reduce logP values by 0.5–1.5 units. Saturation of the pyridine ring also enhances water solubility (e.g., 596 µM for ARN21929) compared to aromatic analogs (<50 µM) [5]. Computational analyses reveal that protonation of the pyridine nitrogen in hydrochloride salts strengthens DNA binding in topoisomerase II inhibitors, with ΔG values improving by −3.2 kcal/mol versus free bases [5].

Table 2: Structural Features and Their Pharmacological Roles

PositionModifiable GroupsTarget InteractionsImpact on Properties
C2Cl, SCH₃, OCH₃, morpholinoVan der Waals contacts with kinase hinge region−SCH₃ boosts cell permeability (Papp = 22 × 10⁻⁶ cm/s) [10]
C4Aryl, heteroarylHydrophobic pocket occupancy (e.g., Axl Phe502)4-Pyridyl enhances selectivity; reduces hERG risk [1]
N3H, alkylH-bond donation to catalytic lysine (e.g., ERK2 Lys52)Methylation abolishes Axl binding (IC₅₀ > 10 µM) [1]
PiperidineH, gem-dimethylSolvent exposure; modulates pKa of adjacent nitrogensSaturation increases solubility 5-fold vs. aromatic core [5]

Role of Hydrochloride Salts in Enhancing Bioavailability and Stability

The hydrochloride salt form of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives addresses intrinsic limitations of free bases, primarily through improved crystallinity and hygroscopicity reduction. Salification shifts melting points above 200°C (vs. 120–150°C for free bases), minimizing decomposition during storage [7]. In pharmacokinetic studies, hydrochloride salts exhibit 2–3 times higher oral AUC values due to enhanced gastric solubility; for example, a p97 inhibitor (V12) demonstrated a plasma Cₘₐₓ of 1070 ng/mL and AUC₀–inf of 1412 ng•h/mL in rats following 10 mg/kg oral dosing [9]. The mechanism involves ionization in acidic environments, which promotes dissolution via salt disproportionation. X-ray diffraction studies confirm that chloride ions form hydrogen bonds with protonated N1 (bond length: 1.58 Å), stabilizing a crystalline lattice resistant to hydrate formation [2]. Thermodynamic solubility assessments reveal hydrochloride salts achieve 250–600 µM in aqueous buffers versus 50–150 µM for free bases, directly correlating with 1.8-fold higher tumor exposure in xenograft models [5] [9].

Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt

PropertyFree BaseHydrochloride SaltImpact on Drug Performance
Melting Point120–150°C (dec.)>200°C (dec.)Prevents processing-induced amorphization [7]
Aqueous Solubility (pH 7.4)50–150 µM250–600 µMBoosts oral absorption (AUC ↑ 2–3×) [5] [9]
HygroscopicityHigh (weight gain >5% at 80% RH)Low (weight gain <1% at 80% RH)Simplifies manufacturing and packaging [2]
Bioavailability (rat)15–30%40–75%Enhances in vivo efficacy (e.g., tumor growth inhibition) [9]

Properties

CAS Number

192869-79-7

Product Name

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

InChI

InChI=1S/C7H9N3.ClH/c1-2-8-4-7-6(1)3-9-5-10-7;/h3,5,8H,1-2,4H2;1H

InChI Key

CMBXBQUGRAZNBP-UHFFFAOYSA-N

SMILES

C1CNCC2=NC=NC=C21.Cl

Canonical SMILES

C1CNCC2=NC=NC=C21.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.